N,N-Bis(2-chloroethyl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
859800-57-0 |
|---|---|
Molecular Formula |
C5H10Cl2N2S |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)thiourea |
InChI |
InChI=1S/C5H10Cl2N2S/c6-1-3-9(4-2-7)5(8)10/h1-4H2,(H2,8,10) |
InChI Key |
SDFDUQVEGNCGQK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis 2 Chloroethyl Thiourea and Its Derivatives
Established Synthetic Pathways for N,N-Dialkyl Thioureas
Several general methods are widely employed for the synthesis of N,N-dialkyl thioureas. These approaches offer versatility and can be adapted for the preparation of a wide range of thiourea (B124793) derivatives.
Reaction of Thiocyanate and Alkyl Amines
One established method for the synthesis of N-alkyl and N,N-dialkyl substituted thioureas starts from ammonium thiocyanate and an appropriate alkyl amine. researchgate.netbg.ac.rs This reaction is typically carried out in the presence of hydrochloric acid. researchgate.netbg.ac.rs The process involves the reaction of the thiocyanate with the alkylamine, facilitated by the acidic medium. researchgate.netbg.ac.rs Optimization of reaction parameters such as time, temperature, and molar ratios of reactants is crucial for achieving a high degree of conversion and product purity. researchgate.netbg.ac.rs
Multi-step Approaches via Benzoyl Chloride and Amine Addition
A two-step method offers an alternative route to N,N-dialkyl thioureas. researchgate.netbg.ac.rs This process begins with the reaction of a thiocyanate with benzoyl chloride, followed by the addition of an amine in the first step. researchgate.netbg.ac.rs The second step involves base hydrolysis to yield the final N,N-dialkyl thiourea product. researchgate.netbg.ac.rs This multi-step approach can be advantageous in certain synthetic contexts, providing a pathway to the desired products with good yields. researchgate.netbg.ac.rs
Condensation Reactions Involving Isothiocyanates and Amines
The reaction between isothiocyanates and primary or secondary amines is a primary and widely utilized method for synthesizing N,N'-disubstituted and N,N,N'-trisubstituted thioureas due to its high yields and the structural diversity it allows. researchgate.netijacskros.com This condensation reaction is straightforward and efficient for creating a variety of thiourea derivatives. researchgate.net The process can be carried out under various conditions, including mechanochemical synthesis by manual grinding or automated ball milling, which can provide quantitative yields in a short amount of time. nih.gov
Amine-Free Synthesis Approaches from Iso(thio)cyanates
Symmetric N,N'-disubstituted ureas and thioureas can be synthesized through the self-condensation of isocyanates and isothiocyanates. researchgate.net This amine-free pathway involves treating the iso(thio)cyanate with a pyridine-water mixture, which is thought to proceed through a (thio)carbamic anhydride intermediate. researchgate.net This method is particularly useful when the corresponding amine is not readily accessible. researchgate.net
Utilization of N,N-Bis(2-chloroethyl)amine as a Key Synthetic Precursor
N,N-Bis(2-chloroethyl)amine, often used in its hydrochloride salt form, is a critical intermediate in the synthesis of various compounds, particularly in the pharmaceutical field as an alkylating agent. scimplify.comchemicalbook.com It serves as a precursor for chemotherapeutic agents and is also employed in broader chemical research for organic synthesis. scimplify.com The synthesis of N,N-Bis(2-chloroethyl)amine hydrochloride itself can be achieved by reacting diethanolamine with thionyl chloride. chemicalbook.com
Phosphorylation Reactions Involving N,N-Bis(2-chloroethyl)amine
N-phosphorylated derivatives of bis(2-chloroethyl)amine are synthesized for various applications, including as potential chemotherapeutic agents. acs.org A common method involves the reaction of bis(2-chloroethyl)amine hydrochloride with phosphorus oxychloride to produce N,N-bis(2-chloroethyl)phosphoramide dichloride. google.comresearchgate.netgoogle.com This intermediate can then undergo further reactions, such as cyclocondensation with 3-aminopropan-1-ol, to form compounds like cyclophosphamide. google.comgoogle.com The synthesis of asymmetric N-bis(2-chloroethyl)triamidophosphates can be achieved through subsequent nucleophilic displacement at the phosphoryl center, with the order of reagent introduction being important for achieving optimal yields. lmaleidykla.lt
Incorporation into Complex Molecular Scaffolds
The N,N-Bis(2-chloroethyl)thiourea moiety can be integrated into larger, more complex molecular architectures to create multifunctional molecules. This incorporation leverages the reactive nature of the thiourea group and the chloroethyl arms to build elaborate structures such as polydentate ligands and quinolone-based scaffolds.
Polydentate N,O,S-ligands containing thiourea fragments attached to a p-cresol scaffold have been synthesized. These syntheses can result in both unsymmetrical mono-acylated bis-amines and symmetrical bis-thioureas. The outcome of these reactions is highly dependent on the substituents of both the bis-amine and the thiocarbamic chloride precursors. nih.govsemanticscholar.orgmdpi.com
Another approach involves the synthesis of thiazolidinone scaffolds based on a quinolone moiety. This multi-step strategy begins with the reaction of 4-hydroxyquinol-2-ones with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form a hydrazide derivative. These hydrazides then react with isothiocyanates to produce N,N-disubstituted thioureas. The final cyclization step to form the thiazolidinone ring is achieved by reacting the thioureas with dialkyl acetylenedicarboxylates. mdpi.com
Mechanochemical Synthesis Approaches for Thioureas and Analogs
Mechanochemistry, particularly solid-state ball milling, has emerged as a green and efficient alternative to traditional solvent-based synthesis for thioureas. nih.gov This approach offers several advantages, including the reduction or elimination of bulk solvents, shorter reaction times, and often quantitative yields. nih.govbeilstein-journals.org
A common mechanochemical method is the "click-coupling" of amines with isothiocyanates. researchgate.net This solvent-free manual grinding or automated ball milling technique has been successfully applied to the synthesis of a wide range of thiourea derivatives, including organocatalysts and anion sensors. beilstein-journals.org Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates. beilstein-journals.org
Another mechanochemical route involves the condensation of an amine with carbon disulfide. This reaction proceeds through a dithiocarbamate salt intermediate, which is then desulfurized in situ to generate an isothiocyanate that subsequently reacts with another amine molecule to form the thiourea product. beilstein-journals.org This method has proven to be rapid and high-yielding for electron-rich isothiocyanates compared to conventional solvent-based reactions. beilstein-journals.org
The table below summarizes key aspects of mechanochemical thiourea synthesis.
| Method | Reactants | Key Features | Advantages |
| Amine-Isothiocyanate Coupling | Primary/Secondary Amine + Isothiocyanate | Solvent-free or LAG, "click-type" reaction | Quantitative yields, rapid, environmentally friendly beilstein-journals.orgresearchgate.net |
| Amine-Carbon Disulfide Condensation | Amine + Carbon Disulfide | Forms dithiocarbamate intermediate | Avoids handling potentially unstable isothiocyanates beilstein-journals.org |
| Using Thiourea Dioxide (TDO) | o-Phenylenediamines + TDO | Exploits reducing and electrophilic nature of TDO | Sustainable and eco-friendly methodology nih.govpreprints.org |
Synthesis of Specific this compound Derivatives
Thiosemicarbazone Derivatives, e.g., p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone
Thiosemicarbazones derived from N,N-Bis(2-chloroethyl)aniline are an important class of compounds. The synthesis of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone (CEABTSC) is typically achieved through the condensation reaction of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde with thiosemicarbazide (B42300). researchgate.net
The general procedure involves refluxing the aldehyde and thiosemicarbazide, often in the presence of a catalytic amount of acid in a solvent like ethanol. nih.gov The resulting thiosemicarbazone can be isolated and purified by standard methods. The crystal structure of CEABTSC has been determined by single-crystal X-ray diffraction, confirming its thione form and E configuration with respect to the N2-N3 bond. researchgate.net This ligand can then be used to synthesize metal complexes, such as with Nickel(II). researchgate.netresearchgate.net
Benzothiazolyl Thiourea Derivatives
Benzothiazole-containing thiourea derivatives are synthesized through several routes, generally starting from a substituted 2-aminobenzothiazole (2ABT).
One common method involves reacting the 2ABT with an appropriate isothiocyanate in a suitable solvent, such as refluxing ethanol. tandfonline.comnih.gov This direct approach leads to the formation of N-(benzothiazol-2-yl)-N'-(substituted)thioureas.
Alternatively, 2ABT can be reacted with 1,1'-thiocarbonyldiimidazole (TCDI). This forms a reactive intermediate that can then be treated with an amine to yield the desired benzothiazolyl thiourea derivative. tandfonline.commdpi.com Another pathway involves treating 2ABT with carbon disulfide in an alkaline medium to form a dithiocarbamate intermediate. This intermediate is then reacted in situ with dimethyl sulfate, followed by ammonolysis or reaction with an amine. nih.govresearchgate.net
These synthetic strategies have been used to create a wide array of derivatives for various research applications. mdpi.comnih.govrsc.org
| Starting Material | Reagents | Product Class |
| Substituted 2-Aminobenzothiazole | Phenylisothiocyanate | N-(Substituted-BT-2-yl)-N′-(phenyl)thioureas tandfonline.comnih.gov |
| Substituted 2-Aminobenzothiazole | 1,1'-Thiocarbonyldiimidazole, then Amine | N-(Substituted-BT-2-yl)-N'-(substituted)thioureas tandfonline.commdpi.com |
| Substituted 2-Aminobenzothiazole | 1. CS₂, NaOH 2. (CH₃)₂SO₄ 3. NH₃/Amine | Benzothiazolylthiocarbamides nih.govresearchgate.net |
N,N'-Bis(2-dialkylaminophenyl)thioureas
The synthesis of N,N'-Bis(2-dialkylaminophenyl)thioureas is achieved by reacting 1,1′-thiocarbonyldiimidazole with two equivalents of a 2-amino-N,N′-dialkylaniline. researchgate.netresearchgate.netbohrium.com The reaction is typically carried out in a solvent like dichloromethane (B109758) and may require heating. nih.gov
For instance, N,N′-Bis[2-(dimethylamino)phenyl]thiourea and N,N′-Bis[2-(diethylamino)phenyl]thiourea have been prepared using this method. researchgate.netnih.gov After the reaction, the product is typically purified through washing and recrystallization. Spectroscopic (NMR, IR) and X-ray crystallographic analyses have confirmed the structures of these compounds, noting the presence of intramolecular hydrogen bonds between the thiourea N-H group and the dialkylamino group. researchgate.netnih.gov
Reaction Mechanisms of this compound Synthesis
The synthesis of thioureas, including this compound, generally proceeds through the nucleophilic attack of an amine on an electrophilic carbon-sulfur double bond.
A primary route involves the reaction of an amine with an isothiocyanate. In the case of this compound, bis(2-chloroethyl)amine acts as the nucleophile, attacking the electrophilic carbon atom of a suitable isothiocyanate. This is a direct addition reaction.
An alternative and common laboratory-scale synthesis of thioureas involves carbon disulfide as the thiocarbonyl source. The mechanism is a multi-step process:
Formation of a Dithiocarbamate Salt : The amine, in this case, bis(2-chloroethyl)amine, attacks one of the electrophilic carbons of carbon disulfide (CS₂). The resulting zwitterion is deprotonated by a second equivalent of the amine to form a dithiocarbamate salt. beilstein-journals.org
Formation of Isothiocyanate : The dithiocarbamate salt can be treated with a reagent like hydrogen peroxide or a carbodiimide, or simply heated, which leads to the elimination of H₂S and formation of the corresponding isothiocyanate, bis(2-chloroethyl)isothiocyanate, as a reactive intermediate. researchgate.net
Formation of Thiourea : This in situ generated isothiocyanate then reacts with another molecule of bis(2-chloroethyl)amine, in a similar fashion to the direct isothiocyanate route, to yield the final symmetrical N,N'-Bis(2-chloroethyl)thiourea product. If a different amine is added in the second step, an unsymmetrical thiourea can be formed. researchgate.net
A related mechanism can be inferred from the synthesis of similar structures like cyclophosphamide. In these syntheses, bis(2-chloroethyl)amine hydrochloride is reacted with an electrophile like phosphorous oxychloride. google.comgoogle.com The amine is liberated in situ by a base before it can react. A similar principle would apply to thiourea synthesis, where bis(2-chloroethyl)amine would be liberated from its salt form before reacting with the thiocarbonyl source.
Structural Elucidation and Spectroscopic Characterization of N,n Bis 2 Chloroethyl Thiourea and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of N,N-Bis(2-chloroethyl)thiourea and its analogs in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework, as well as other magnetically active nuclei like phosphorus in derivatized forms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. In the context of this compound derivatives, characteristic signals are observed for the protons of the chloroethyl groups and the N-H protons of the thiourea (B124793) moiety.
For instance, in a related compound, p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone, the methylene (B1212753) protons (-CH2-CH2-) of the bis(2-chloroethyl)amino group appear as a multiplet in the range of 3.59–3.68 ppm. researchgate.net The N-H protons typically exhibit signals at higher chemical shifts (downfield), often appearing as broad singlets due to quadrupole broadening and chemical exchange. In one study of a thiourea derivative, the NH protons were observed at 9.953 ppm and 11.63 ppm. researchgate.net The specific chemical shifts and coupling patterns are highly sensitive to the molecular structure and the solvent used. For example, in N,N'-bis[2-(dimethylamino)phenyl]thiourea, the N-H resonance was observed at 8.82 ppm. nih.gov
Interactive Data Table: Representative ¹H NMR Data for Thiourea Derivatives
| Compound | Solvent | N-H Protons (ppm) | -CH₂- Protons (ppm) | Aromatic/Other Protons (ppm) | Reference |
| p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone | DMSO | 9.953, 11.63 | 3.59-3.68 | 6.58–7.55 (m, Ar-H), 7.78 (s, -CH=N-) | researchgate.netresearchgate.net |
| N,N'-bis[2-(dimethylamino)phenyl]thiourea | - | 8.82 | - | 2.64 (s, -CH₃) | nih.gov |
| N,N'-bis[2-(diethylamino)phenyl]thiourea | - | 9.14 | 0.89, 2.89 | - | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.
A key feature in the ¹³C NMR spectrum of thiourea derivatives is the signal for the thiocarbonyl carbon (C=S). This carbon is typically deshielded and appears at a high chemical shift, often in the range of 176-183 ppm. For example, in N,N'-bis[2-(diethylamino)phenyl]thiourea, the C=S resonance is observed at 176.68 ppm, while for N,N'-bis[2-(dimethylamino)phenyl]thiourea, it appears at 178.66 ppm. nih.gov The carbons of the chloroethyl groups are also readily identified. The carbon atom directly bonded to the chlorine atom (C-Cl) will be shifted downfield compared to the carbon bonded to the nitrogen atom (C-N) due to the electron-withdrawing effect of chlorine. In a similar structure, Bis(2-chloroethyl)amine hydrochloride, the carbon signals appear around 40 ppm and 50 ppm. chemicalbook.com
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Thiourea Derivatives
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) (for related phosphorylated derivatives)
For phosphorylated derivatives of this compound, ³¹P NMR spectroscopy is an indispensable tool for characterization. nih.gov The chemical shift in ³¹P NMR is highly sensitive to the coordination number and the chemical environment of the phosphorus atom. The reference standard for ³¹P NMR is typically phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. libretexts.org
In studies of phosphorylated thiourea derivatives, the ³¹P NMR signals can provide direct evidence of phosphorylation and information about the structure of the resulting organophosphorus compound. researchgate.net For instance, the ³¹P NMR spectrum of a phosphorylated thiourea derivative can show distinct signals for the phosphorus atom, with chemical shifts and coupling constants that are characteristic of the specific phosphorus-containing moiety. nih.gov In one study, the reaction of bis(dichlorophosphoryl)imide with N,N-bis(2-chloroethyl)amine yielded various phosphorylated products, whose structures were confirmed using ³¹P NMR. researchgate.net The ³¹P NMR chemical shifts for non-coordinated phosphorus atoms in thiourea ligands are typically observed at negative values, while coordination to a metal atom causes a downfield shift. unizar.es
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound and its derivatives, characteristic absorption bands are observed for the N-H, C=S, C-N, and C-Cl bonds.
The N-H stretching vibrations of the thiourea group typically appear as broad bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is usually observed in the range of 700-850 cm⁻¹, although its position can be influenced by coupling with other vibrations. The C-N stretching vibrations are found in the region of 1200-1400 cm⁻¹. The C-Cl stretching vibration gives rise to a band typically in the 600-800 cm⁻¹ region. For example, in a study of p-[N,N-bis(2-chloroethyl) aminobenzaldehyde thiosemicarbazone, a band at 712 cm⁻¹ was attributed to the C-S stretch, and a band at 990 cm⁻¹ was assigned to the C-Cl stretch. researchgate.net In another example, N,N'-bis[2-(diethylamino)phenyl]thiourea showed an N-H stretch at 3226 cm⁻¹. nih.gov
Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹) for Thiourea Derivatives
| Functional Group | Typical Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |
| N-H stretch | 3100-3400 | N,N'-bis[2-(diethylamino)phenyl]thiourea | 3226 | nih.gov |
| C-H stretch (aliphatic) | 2850-3000 | 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | 2920–2850 | |
| C=S stretch | 700-850 | p-[N,N-bis(2-chloroethyl) aminobenzaldehyde thiosemicarbazone | 712 | researchgate.net |
| C-N stretch | 1200-1400 | 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | 1245 | |
| C-Cl stretch | 600-800 | p-[N,N-bis(2-chloroethyl) aminobenzaldehyde thiosemicarbazone | 990 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, although it may be weak or absent depending on the ionization method used. The presence of chlorine atoms would give rise to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ratio of the M⁺ and M+2 peaks being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms. A prominent fragment ion in the mass spectrum of bis(2-chloroethyl) amine is observed at m/z 121. researchgate.net The fragmentation of N-nitrosobis(2-chloroethyl)amine also shows a significant peak at m/z 121. osti.gov This corresponds to the loss of a chloroethyl group. Other common fragmentation pathways for thioureas involve cleavage of the C-N and C-S bonds.
X-ray Crystallography and Solid-State Structural Analysis
Elucidation of Molecular Conformation and Tautomeric Forms
The molecular structure of this compound is defined by the central thiourea core and the two N-substituted 2-chloroethyl groups. The conformation and potential tautomerism are key to understanding its chemical behavior.
Tautomeric Forms: The Predominance of the Thione Form
Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). However, extensive studies on related compounds, such as thiosemicarbazones containing the bis(2-chloroethyl)amino moiety, have shown that the thione form is overwhelmingly favored in the solid state. researchgate.netresearchgate.net This stability of the thione tautomer is a general characteristic of thioureas. The absence of a proton signal for a thiol (-SH) group in the ¹H NMR spectra of similar compounds further supports the predominance of the thione form in solution. researchgate.neteurjchem.com It is therefore highly probable that this compound exists almost exclusively in its thione form.
Molecular Conformation
The conformation of this compound is largely determined by the rotational freedom around the C-N bonds of the thiourea backbone. In many N,N'-disubstituted thioureas, the substituents adopt a trans-trans or trans-cis conformation relative to the C=S bond. In the case of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone, the crystal structure reveals a trans conformation of the sulfur and a nitrogen atom with respect to a C-N bond in the thiosemicarbazide (B42300) chain. researchgate.net
Below is a table of representative bond lengths and angles from a closely related thiosemicarbazone derivative, which provides insight into the expected geometry of the thiourea core in this compound.
| Parameter | Bond | Length (Å) / Angle (°) | Compound |
| Bond Length | C=S | 1.683(3) | p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone researchgate.net |
| Bond Length | C-N | 1.346(4) | p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone researchgate.net |
| Bond Length | C-N (alkyl) | 1.41-1.43 | N,N′-bis[2-(dialkylamino)phenyl]thioureas nih.gov |
| Bond Angle | N-C-N | ~117° | General Thioureas |
| Bond Angle | N-C-S | ~121° | General Thioureas |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The presence of N-H protons and the sulfur atom in the thiourea group makes this compound a prime candidate for forming intermolecular hydrogen bonds. These interactions are crucial in determining the packing of the molecules in the solid state.
Hydrogen Bonding
The most significant intermolecular interaction observed in the crystal structures of many thiourea derivatives is the formation of hydrogen-bonded dimers through N-H···S interactions. akademisains.gov.my In this arrangement, the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, and vice-versa, creating a stable cyclic motif. This type of interaction is a hallmark of thiourea chemistry. akademisains.gov.my
In some substituted thioureas, intramolecular hydrogen bonds can also occur. nih.govwashington.edu For instance, in N,N′-bis(2-dialkylaminophenyl)thioureas, an intramolecular hydrogen bond is observed between a thiourea N-H and the nitrogen of the ortho-substituted dialkylamino group. nih.gov In N-(2-pyridinyl)-N'-benzoylthiourea, an intramolecular N-H···O hydrogen bond is present. washington.edu Given the structure of this compound, significant intramolecular hydrogen bonding is less likely, and intermolecular interactions are expected to dominate its solid-state structure.
The table below summarizes the types of hydrogen bonds that are likely to be important in the structural chemistry of this compound, based on studies of related compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound(s) |
| Intermolecular Hydrogen Bond | N-H | S | - | Various N-Aroyl-N'-(2-pyridyl)thiourea Derivatives akademisains.gov.my |
| Intramolecular Hydrogen Bond | N-H | N (pyridyl) | - | N,N'-bis(2-pyridinyl)thioureas washington.edu |
| Intramolecular Hydrogen Bond | N-H | O (carbonyl) | - | N-(2-pyridinyl)-N'-benzoylthiourea washington.edu |
Theoretical and Computational Chemistry Studies on N,n Bis 2 Chloroethyl Thiourea Systems
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For N,N-Bis(2-chloroethyl)thiourea and related systems, these theoretical studies provide insights into their fundamental chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The distribution and energy levels of these orbitals provide valuable information about the molecule's electrophilic and nucleophilic sites.
In computational studies of related thiourea (B124793) derivatives, the HOMO and LUMO energy levels have been calculated to understand their electronic transitions and reactivity. nih.govnih.gov For instance, in a study of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, a related thiourea derivative, the HOMO and LUMO were calculated to understand its reactive nature. eurjchem.com The analysis of these orbitals helps in identifying the regions within the molecule that are most likely to participate in chemical reactions.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack. irjweb.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. irjweb.com |
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for predicting the chemical reactivity of a molecule. irjweb.com A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity. irjweb.comedu.krd Conversely, a larger energy gap implies greater stability and lower reactivity. irjweb.com
Theoretical studies on various thiourea derivatives have utilized this principle to predict their reactivity. nih.goveurjchem.com For example, the calculated HOMO-LUMO energy gap for N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide was found to be 3.5399 eV, suggesting a very reactive molecule. eurjchem.com The energy gap is a key descriptor in quantitative structure-activity relationship (QSAR) models to predict the biological activity of compounds. nih.govajchem-a.com
| Compound/System | HOMO-LUMO Energy Gap (ΔE) | Implied Reactivity | Reference |
| N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide | 3.5399 eV | High | eurjchem.com |
| 4-akenylthiazoles | ~ -2.89 to -3.10 eV (μ) | Higher than nitroalkenes | nih.gov |
| Nitroalkenes | ~ -4.79 to -5.33 eV (μ) | Lower than 4-akenylthiazoles | nih.gov |
| Imidazole Derivative | 4.4871 eV | Low (High Stability) | irjweb.com |
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, such as a protein or DNA. tandfonline.com These methods are instrumental in drug design and understanding the mechanism of action of bioactive compounds.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comd-nb.info They are found in regions of the genome that are critical for cellular processes, such as telomeres and oncogene promoters, making them attractive targets for cancer therapy. mdpi.comd-nb.info Small molecules that can bind to and stabilize G-quadruplexes can interfere with these processes, leading to anti-cancer effects. d-nb.info
Molecular docking studies have been employed to investigate the potential of various compounds, including thiourea derivatives, to stabilize G-quadruplex structures. tandfonline.com For instance, a study on novel benzothiazolyl urea (B33335) and thiourea derivatives showed that a particular compound could dock into the G-quadruplex of human telomere DNA, suggesting a potential mechanism for its observed cytotoxic activity. tandfonline.com The binding is often characterized by interactions such as hydrogen bonding and π-π stacking between the ligand and the G-quadruplex. tandfonline.comnih.gov The stability of such interactions is often quantified by a docking score or binding energy. nih.govmdpi.com
| Ligand | Biomolecule Target | Predicted Interaction/Effect | Reference |
| N1-(benzothiazol-2-yl)-N3-morpholinourea | G-quadruplex of human telomere DNA | Hydrogen bond interaction, potential stabilization | tandfonline.com |
| Pyridostatin derivative (Compound 2) | Human telomeric G-quadruplex (H-telo) | Significant thermal stabilization (ΔTm of 30.1 K at 1 μM) | nih.gov |
| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Good binding affinity, potential inhibitory activity | nih.gov |
This table showcases examples of how molecular docking predicts interactions for related compounds, highlighting the potential for this compound to be studied in a similar context.
Structure Activity Relationship Sar Studies of N,n Bis 2 Chloroethyl Thiourea Analogs
Impact of the N,N-Bis(2-chloroethyl) Moiety on Bioactivity
The N,N-Bis(2-chloroethyl) group, a classic nitrogen mustard pharmacophore, is a critical determinant of the bioactivity in this class of compounds. This moiety functions as a reactive electrophilic center, capable of undergoing alkylation reactions with nucleophilic sites in biological macromolecules. vulcanchem.com Its primary contribution to the pharmacological profile is its ability to form covalent bonds with DNA, a mechanism that can lead to anticancer effects.
The reactivity of the two chloroethyl arms allows for the formation of a highly reactive aziridinium (B1262131) ion intermediate. This intermediate can then be attacked by nucleophiles, such as the N7 atom of guanine (B1146940) bases in DNA. The bifunctional nature of the moiety enables it to form intra-strand and inter-strand cross-links in the DNA double helix. This cross-linking disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly proliferating cells. The interaction with DNA is a key component of the compound's mechanism of action.
Computational studies on related N-phenyl-N′-(2-chloroethyl)ureas (CEUs) have further elucidated the role of the chloroethyl group. In these analogs, the chloroethylurea moiety is capable of acylating specific amino acid residues, such as glutamate, within the colchicine-binding site of β-tubulin. researchgate.net This covalent modification can trigger conformational changes in the protein, leading to microtubule depolymerization and cell death. researchgate.net While this is observed in urea (B33335) analogs, it provides a model for the high reactivity of the chloroethyl group and its potential to form covalent bonds with protein targets in addition to DNA.
Role of the Thiourea (B124793) Scaffold in Molecular Recognition and Biological Activity
The thiourea scaffold [(R1R2N)(R3R4N)C=S] is a privileged structure in medicinal chemistry, prized for its unique electronic and geometric properties that facilitate molecular recognition and contribute to a wide spectrum of biological activities. nih.govrsc.org It serves as a versatile and rigid linker that correctly orients the pharmacophoric groups for optimal interaction with biological targets.
A key feature of the thiourea moiety is its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur atom). nih.govconicet.gov.ar This allows for the formation of stable, multipoint hydrogen bond networks with amino acid residues in the binding sites of proteins and enzymes. nih.gov These interactions are crucial for stabilizing the ligand-receptor complex and ensuring high-affinity binding. nih.gov The sulfur atom, being a soft donor, can also participate in coordination with metal ions present in metalloenzymes, further expanding its potential biological targets. conicet.gov.ar
Influence of Substituent Variations on Pharmacological Profiles
Modifying the substituents on the thiourea scaffold is a primary strategy for optimizing the pharmacological profile of N,N-Bis(2-chloroethyl)thiourea analogs. These variations can significantly impact potency, selectivity, and pharmacokinetic properties by altering the molecule's steric, electronic, and lipophilic characteristics. biointerfaceresearch.com
The introduction of different functional groups can fine-tune the molecule's interaction with its target. For instance, incorporating electron-withdrawing groups, such as nitro or halogen moieties, onto an aromatic ring attached to the thiourea nitrogen can increase the acidity of the N-H protons. biointerfaceresearch.com This enhances their hydrogen bonding capability and can lead to improved biological activity. biointerfaceresearch.com Conversely, electron-donating groups can also modulate activity, with their effects being highly dependent on the specific biological target. wiley.com
Lipophilicity is another critical factor influenced by substituents. Adding lipophilic groups like hydrocarbon chains or aromatic rings can enhance the bioactivity of thiourea derivatives, potentially by improving membrane permeability and facilitating access to intracellular targets. biointerfaceresearch.com The tables below present data from studies on various thiourea derivatives, illustrating how systematic changes in substitution patterns correlate with biological activity against different targets.
Table 1: β-Glucuronidase Inhibition by Heterocyclic Thiourea Analogs This table shows the in vitro β-glucuronidase inhibitory potential of various synthesized thiourea analogs. The activity is presented as IC₅₀ values, with the standard drug being D-saccharic acid 1,4-lactone (IC₅₀ = 47.34 ± 0.21 μM). researchgate.net
| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) |
| 6 | 2-Trifluoromethyl | 1.24 ± 0.01 |
| 9 | 2,4-Dichloro | 0.86 ± 0.01 |
| 15 | 4-Bromo | 2.12 ± 0.02 |
| 16 | 2,4-Dibromo | 1.64 ± 0.02 |
Data sourced from ResearchGate. researchgate.net
Table 2: Anticancer Activity of Pyrazolyl Acyl Thioureas This table demonstrates the cytotoxic effects of newly synthesized pyrazolyl acyl thioureas containing sulfa drug molecules on different cancer cell lines. rsc.org
| Compound | Cancer Cell Line | IC₅₀ (μM) |
| 90a | PC-3 (Prostate) | 5.23 |
| 90a | A549 (Lung) | 7.14 |
| 90b | PC-3 (Prostate) | 3.89 |
| 90b | A549 (Lung) | 4.56 |
| 90c | PC-3 (Prostate) | 6.11 |
| 90c | A549 (Lung) | 8.02 |
Data interpretation based on information from RSC Publishing. rsc.org
These examples underscore the principle that even minor structural modifications can lead to significant changes in pharmacological activity, providing a rational basis for the design of new, more effective thiourea-based agents.
Correlation between Structural Features and Specific Molecular Interactions
Molecular docking and crystallography studies have provided detailed insights into these interactions. The thiourea core, with its N-H and C=S groups, is frequently observed forming a network of hydrogen bonds with key amino acid residues in the active site of enzymes. For example, in kinase inhibitors, the urea or thiourea moiety often interacts with the hinge region of the ATP-binding pocket, a critical interaction for potent inhibition. nih.gov In studies of thiourea derivatives as inhibitors of HIV-1 capsid (CA) and human cyclophilin A (CypA), the thiourea group plays a pivotal role in binding to both protein targets. nih.gov
The N,N-Bis(2-chloroethyl) group confers the ability to form covalent adducts, primarily with DNA but also potentially with nucleophilic residues like cysteine or histidine in proteins. vulcanchem.com The specific substituents attached to the thiourea scaffold guide the molecule to its target and orient it for optimal interaction. Aromatic and heterocyclic substituents can engage in hydrophobic and π-π stacking interactions, enhancing binding affinity and selectivity. For instance, SAR studies of thiourea derivatives as EGFR and HER-2 kinase inhibitors revealed that specific substitutions on the phenyl rings were crucial for potent activity, likely by optimizing contacts within the kinase domain. researchgate.net
Biological Mechanism of Action of N,n Bis 2 Chloroethyl Thiourea and Its Bioactive Analogs
DNA Alkylation and Cross-linking as a Primary Mechanism
A principal mechanism of action for N,N-Bis(2-chloroethyl)thiourea and its bioactive analogs, such as the well-studied N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), is their ability to function as bifunctional alkylating agents. This capability allows them to form covalent bonds with DNA, leading to the formation of various adducts and cross-links.
The process of DNA cross-linking by these compounds is understood to occur in a two-step manner. The initial step involves the chloroethylation of a nucleophilic site on one of the DNA strands. nih.gov Subsequently, the second 2-chloroethyl group can react with another nucleophilic site, which can be on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). nih.gov Interstrand cross-links are particularly cytotoxic as they form a physical barrier that prevents the separation of the DNA strands.
The formation of these DNA lesions has significant consequences for cellular processes that rely on the DNA template.
The presence of bulky adducts and, more importantly, interstrand cross-links in the DNA duplex physically obstructs the progression of DNA and RNA polymerases. This obstruction leads to the stalling of replication forks and the termination of transcription. nih.gov The inhibition of DNA synthesis is a direct consequence of the inability of the cellular machinery to utilize the damaged DNA as a template. nih.gov Similarly, the formation of DNA lesions can lead to the termination of transcription, preventing the synthesis of essential proteins.
Cells possess sophisticated DNA damage response (DDR) networks to detect and repair genomic insults and maintain genomic stability. mdpi.com The DNA lesions induced by compounds like BCNU trigger this response. nih.gov The presence of DNA cross-links can lead to cell cycle arrest, typically at the G2/M phase, providing the cell with an opportunity to repair the damage before proceeding with cell division. nih.gov If the damage is too extensive to be repaired, the DDR pathways can initiate programmed cell death, or apoptosis. nih.gov This process ensures the elimination of cells with compromised genomic integrity, preventing the propagation of potentially harmful mutations.
Table 1: DNA Adducts Formed by 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) in Human Glioma Cells nih.gov
| DNA Adduct | Function |
| N7-(2-hydroxyethyl)guanine (N7-HOEtG) | Monofunctional adduct |
| N7-(2-chloroethyl)guanine (N7-ClEtG) | Monofunctional adduct |
| 1,2-[diguan-7-yl]-ethane (N7-bis-G) | Interstrand cross-link |
| 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane (dG-dC) | Interstrand cross-link |
| O6-(2-hydroxyethyl)-2-deoxyguanosine (O6-HOEtdG) | Monofunctional adduct |
| Phosphotriesters (PTE) | Adduct on phosphate (B84403) backbone |
Modulation of Enzyme Activity
Beyond direct DNA damage, this compound and its analogs can exert their biological effects by modulating the activity of key cellular enzymes.
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is reactivated, contributing to their immortality. The guanine-rich sequences of telomeric DNA can fold into four-stranded structures known as G-quadruplexes. mdpi.com Stabilization of these G-quadruplex structures can inhibit the activity of telomerase. researchgate.net While direct evidence for this compound is limited, various other compounds, including certain thiourea (B124793) derivatives and propeller-shaped trinuclear Pt(II) complexes, have been shown to be effective G-quadruplex binders and telomerase inhibitors. researchgate.net The stabilization of G-quadruplexes by these ligands can lead to telomere dysfunction and ultimately trigger apoptosis in cancer cells.
Table 2: Telomerase Inhibition and G-Quadruplex Stabilization by Bioactive Compounds
| Compound/Complex | Target | Effect | IC50 / ΔTM |
| Propeller-shaped trinuclear Pt(II) complex 1 | Telomerase | Inhibition | 16.0 ± 0.4 μM |
| Propeller-shaped trinuclear Pt(II) complex 2 | Telomerase | Inhibition | 4.20 ± 0.25 μM |
| Netropsin | G-quadruplex (G4) | Stabilization | ΔTM = 29.3 ± 0.5 °C |
| Hoechst 33258 | G-quadruplex (G4) | Stabilization | ΔTM = 31.8 ± 3.8 °C |
Note: ΔTM represents the change in melting temperature, indicating stabilization. Data for Pt(II) complexes from researchgate.net; data for Netropsin and Hoechst 33258 from mdpi.com.
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial antioxidant system in cells, responsible for maintaining redox homeostasis. nih.gov TrxR is a flavoenzyme that reduces Trx in an NADPH-dependent manner. nih.gov Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and cell death. mdpi.com Certain synthetic compounds, including nitrosoureas and metal complexes of thiourea derivatives, have been identified as inhibitors of TrxR. nih.govrsc.org For instance, a gold(I) complex of an N,N'-disubstituted cyclic thiourea has been shown to be a potent inhibitor of thioredoxin reductase. rsc.org
Table 3: Inhibition of Thioredoxin Reductase (TrxR) by Various Compounds
| Compound | TrxR Source | IC50 |
| 2-bromo-2-nitro-1,3-propanediol (BP) | Human recombinant TrxR | 21 µM |
| 2-bromo-2-nitro-1,3-propanediol (BP) | HOSE cell lysates | 8.5 µM |
| 2-bromo-2-nitro-1,3-propanediol (BP) | HeLa cell lysates | 20.5 µM |
| 2-bromo-2-nitro-1,3-propanediol (BP) | OVCAR-5 cell lysates | 10 µM |
Data from mdpi.com.
DNA topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and other cellular processes. These enzymes are vital for maintaining the integrity of the genome. Topoisomerase inhibitors are a class of drugs that interfere with the action of these enzymes, leading to DNA damage and cell death. nih.gov Some thiourea and thiosemicarbazone derivatives have been shown to act as inhibitors of topoisomerase IIα. nih.govresearchgate.net These compounds can prevent the enzyme from religating the DNA strands after cleavage, leading to the accumulation of double-strand breaks.
Table 4: Inhibition of Human Topoisomerase IIα by Acridine-Thiosemicarbazone Derivatives nih.gov
| Compound | Concentration | % Inhibition |
| DL-01 | 100 µM | 77% |
| DL-07 | 100 µM | 74% |
| DL-08 | 100 µM | 79% |
Inhibition compared to amsacrine, a known topoisomerase II inhibitor.
Interaction with Cellular Thiols and Proteins
The presence of the electrophilic bis(2-chloroethyl) group suggests that this compound can readily react with nucleophilic biomolecules within the cell, particularly with thiol groups present in amino acids like cysteine, and consequently in peptides and proteins. This interaction is a critical aspect of its cytotoxic mechanism.
The chloroethyl groups can undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This strained, three-membered ring is a potent electrophile that can be attacked by cellular nucleophiles, including the sulfhydryl groups of thiols. This process results in the covalent alkylation of the target molecule. Given that the compound possesses two such chloroethyl arms, it has the potential to form not only mono-adducts but also inter- and intra-strand cross-links in macromolecules, a mechanism well-documented for other nitrogen mustards.
A primary target for such alkylating agents is the cellular thiol pool, most notably glutathione (B108866) (GSH), a tripeptide that plays a pivotal role in maintaining cellular redox homeostasis and detoxifying xenobiotics. Depletion of cellular GSH levels through direct alkylation by compounds like this compound can leave the cell vulnerable to oxidative stress and damage.
Furthermore, the covalent modification of proteins is a significant consequence of the compound's reactivity. The alkylation of cysteine residues within proteins can lead to a loss of their biological function. Enzymes that rely on a critical cysteine in their active site for catalysis are particularly susceptible to inactivation. The thiourea moiety itself can also contribute to protein interactions through hydrogen bonding and coordination with metal cofactors within enzymes. While direct evidence for this compound is limited, studies on related compounds provide insights into potential protein targets. For instance, various thiourea derivatives have been shown to interact with and inhibit enzymes such as topoisomerase, protein tyrosine kinases, and carbonic anhydrases.
Table 1: Potential Interactions of this compound with Cellular Thiols and Proteins
| Interacting Molecule | Type of Interaction | Potential Consequence |
| Glutathione (GSH) | Covalent alkylation | Depletion of cellular antioxidant defense, increased oxidative stress. |
| Cysteine residues in proteins | Covalent alkylation | Alteration of protein structure and function, enzyme inhibition. |
| Enzyme active sites | Covalent modification, hydrogen bonding | Inactivation of enzymes crucial for cellular processes. |
| Metalloproteins | Coordination via sulfur atom | Disruption of metal cofactor function. |
Molecular Targeting and Specificity
The molecular targeting of this compound is largely driven by the alkylating nature of its bis(2-chloroethyl) groups. These groups are known to target nucleophilic sites on a variety of biomolecules, with a particular affinity for the N7 position of guanine (B1146940) in DNA. Alkylation of DNA can lead to the formation of DNA adducts, which if not repaired, can cause mutations, and inter-strand cross-links that block DNA replication and transcription, ultimately triggering apoptosis.
The specificity of many anticancer drugs is often a measure of their differential effect on cancer cells versus normal cells. Cancer cells, with their higher proliferation rates, are generally more susceptible to DNA damaging agents. The demand for rapid DNA replication and transcription makes them more vulnerable to agents that interfere with these processes.
The development of bioactive analogs often focuses on improving this therapeutic window. By altering the substituents on the thiourea nitrogen atoms, it may be possible to modulate the compound's reactivity and improve its selectivity for cancer cells, thereby reducing off-target toxicity.
Table 2: Potential Molecular Targets and Basis for Specificity
| Molecular Target | Mechanism of Targeting | Basis for Potential Specificity |
| DNA (specifically guanine bases) | Covalent alkylation leading to adducts and cross-links. | Higher proliferation rate and potential deficiencies in DNA repair mechanisms in cancer cells. |
| Proteins with reactive thiols | Covalent modification of cysteine residues. | Overexpression of certain proteins or enzymes in cancer cells could lead to selective targeting. |
| Specific enzymes (e.g., kinases, topoisomerases) | Inhibition through covalent binding or non-covalent interactions. | The unique structure of the thiourea analog could be designed to fit the active site of a cancer-specific enzyme. |
Applications of N,n Bis 2 Chloroethyl Thiourea in Chemical Biology and Medicinal Chemistry Research
Development of Novel Chemical Scaffolds for Bioactive Compounds
The thiourea (B124793) functional group is a highly versatile building block, or scaffold, in the synthesis of new bioactive molecules. researchgate.netnih.govmdpi.com Its ability to participate in various chemical reactions allows for the construction of complex molecular architectures, including various heterocyclic systems. researchgate.net The N,N-Bis(2-chloroethyl)thiourea structure, in particular, provides a foundational scaffold that combines the versatile chemistry of thiourea with the potent cytotoxic activity of the nitrogen mustard group.
Researchers have utilized thiourea derivatives to create novel inhibitors for specific biological targets. For instance, a fragment-based virtual screening strategy led to the discovery of thiourea derivatives as potent inhibitors of fructose-1,6-bisphosphate aldolase (B8822740) (FBA), an enzyme crucial in cyanobacteria. nih.gov This demonstrates how the thiourea scaffold can be tailored to fit into the active site of an enzyme, providing a basis for developing new classes of therapeutic agents, such as algicides. nih.gov The presence of the bis(2-chloroethyl)amino group within such a scaffold can impart strong, albeit often non-selective, anticancer activity. The challenge and opportunity lie in modifying the rest of the scaffold to direct this activity towards specific cancer cells. For example, the related compound 2-(benzo[d]thiazol-2-yl)-N,N-bis(2-chloroethyl)-5-fluoroaniline was shown to have anticancer activity, illustrating how the nitrogen mustard moiety can be incorporated into a larger, more complex bioactive scaffold. unam.mx
| Scaffold Type | Biological Target/Application | Reference |
| Thiourea Derivatives | Fructose-1,6-bisphosphate Aldolase (CyFBA) Inhibitors | nih.gov |
| Benzothiazolyl Thioureas | Telomerase Inhibitors, Antimicrobial Agents | tandfonline.comtandfonline.com |
| Acyl/Aroyl Thioureas | General Building Blocks for Bioactive Molecules | conicet.gov.ar |
| Benzothiazole with N,N-bis(2-chloroethyl) group | Anticancer Agents | unam.mx |
Probing Biological Pathways and Molecular Targets
The distinct functionalities of this compound allow it to be used as a probe to investigate biological pathways and identify molecular targets. The bis(2-chloroethyl)amino group is a potent electrophile that readily alkylates nucleophilic sites on biomolecules. Its primary molecular target is DNA, where it forms covalent bonds, leading to cross-linking and subsequent cell death. This established mechanism makes it a useful, if cytotoxic, probe for studying DNA damage and repair pathways.
Ligands in Coordination Chemistry for Metal Complexes
Thiourea and its derivatives are excellent ligands for a wide range of metal ions. mdpi.commdpi.com The presence of soft donor atoms, primarily sulfur and to a lesser extent nitrogen, allows them to form stable coordination complexes with various transition metals. mdpi.comresearchgate.net This property is exploited to create metal-based drugs, where the biological activity of the organic ligand can be tuned and often enhanced by coordination to a metal center.
The synthesis of metal-thiourea complexes is typically straightforward, involving the reaction of the thiourea derivative with an appropriate metal salt in a suitable solvent. mdpi.comksu.edu.tr For instance, complexes of nickel(II), copper(II), cobalt(II), silver(I), and gold(I) have been prepared from various thiourea ligands. ksu.edu.trresearchgate.netmdpi.com
The resulting metal complexes are characterized using a suite of analytical techniques to determine their structure and bonding. These methods include:
Elemental Analysis: To confirm the stoichiometry of the complex. ksu.edu.tr
Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the C=S and N-H bonds upon coordination to the metal, confirming the involvement of the sulfur and nitrogen atoms in bonding. ksu.edu.tr
NMR Spectroscopy: To elucidate the structure of the complex in solution. mdpi.com
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. ksu.edu.tr
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. ksu.edu.trresearchgate.net
| Metal Complex Type | Metal Ion(s) | Characterization Methods | Reference |
| Thiourea-Phosphine Complexes | Au(I), Ag(I) | NMR, Mass Spectrometry, X-ray Diffraction | mdpi.com |
| Acyl-Thiourea Complexes | Co(II), Ni(II), Cu(II) | Elemental Analysis, IR, UV-Vis, X-ray Diffraction, DTA/TG | ksu.edu.tr |
| Nitrogen Mustard Thiosemicarbazone Complex | Ni(II) | Elemental Analysis, IR, Electronic Spectroscopy, ¹H NMR, X-ray Diffraction | researchgate.net |
A key finding in the study of metal-thiourea complexes is that the coordination of the metal ion often dramatically enhances the biological activity of the ligand. researchgate.netdntb.gov.ua In many cases, the free thiourea ligands exhibit little to no cytotoxicity or antimicrobial activity on their own, but become highly potent upon complexation. mdpi.com
For example, studies on gold(I) and silver(I) complexes with thiourea ligands bearing a phosphine (B1218219) group showed that while the ligands themselves were not cytotoxic, the corresponding metal complexes displayed excellent cytotoxic activity against several cancer cell lines (HeLa, A549, and Jurkat). mdpi.com In some cases, the bis(thiourea) metal complexes were found to be the most active species. researchgate.netmdpi.com Similarly, a nickel(II) complex of a thiourea derivative showed greater antitumor activity against MCF-7 breast cancer cells than the free ligand. ksu.edu.tr This enhancement is often attributed to factors such as changes in the lipophilicity of the molecule upon complexation, which can facilitate cell uptake, and the ability of the metal center itself to interact with biological targets.
| Compound/Complex | Cell Line | IC₅₀ (μM) | Activity Enhancement | Reference |
| Thiourea Ligand T1 | HeLa, A549, Jurkat | >50 | - | mdpi.com |
| [Au(T1)₂]OTf | HeLa | 1.9 | >26-fold | mdpi.com |
| [Au(T1)₂]OTf | A549 | 1.8 | >27-fold | mdpi.com |
| Ligand HL1 | MCF-7 | 21.25 | - | ksu.edu.tr |
| NiL1₂ Complex | MCF-7 | 2.07 | ~10-fold | ksu.edu.tr |
Precursors for Prodrug Design and Optimization
The high reactivity and cytotoxicity of nitrogen mustards like the bis(2-chloroethyl)amino group make them effective anticancer agents, but also cause significant side effects due to a lack of selectivity. A major strategy to overcome this is prodrug design, where the toxic "warhead" is chemically masked in an inactive form. This prodrug is designed to be activated selectively at the tumor site, releasing the active drug and minimizing systemic toxicity. clinmedjournals.orgmit.edu
This compound is an ideal precursor for such prodrugs. The thiourea group can act as a linker to a targeting moiety or as part of the masking group itself. The classic example of this concept is cyclophosphamide, a widely used anticancer drug that contains the bis(2-chloroethyl)amino group attached to a cyclic phosphamide carrier. scielo.br It is inactive until it is metabolized by liver enzymes (CYP450) into its active, cytotoxic form. scielo.br
Similar strategies can be applied using a thiourea linker. For example, a nitrogen mustard can be deactivated by coordination to a Co(III) metal center. mit.edu The resulting complex is relatively stable and non-toxic. However, in the hypoxic (low oxygen) environment characteristic of solid tumors, the Co(III) is reduced to the more labile Co(II), causing the release of the highly toxic nitrogen mustard ligand directly at the tumor site. mit.edu More advanced strategies involve bioorthogonal chemistry, where a phosphine-modified N-mustard prodrug is designed to react specifically with an azide (B81097) group that has been selectively introduced into cancer cells, ensuring highly targeted drug release. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
